molecular formula C17H18N2O2S B2357337 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1448076-95-6

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2357337
CAS No.: 1448076-95-6
M. Wt: 314.4
InChI Key: HEHPDOBUOASSAH-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide is a heterocyclic compound featuring a 1-methylindole core linked via a hydroxyethyl group to a 4-methylthiophene carboxamide moiety. This structure combines the aromaticity and electron-rich nature of indole with the planar, sulfur-containing thiophene ring, which may enhance interactions with biological targets.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-7-16(22-10-11)17(21)18-8-15(20)13-9-19(2)14-6-4-3-5-12(13)14/h3-7,9-10,15,20H,8H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHPDOBUOASSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

The most straightforward route involves coupling 4-methylthiophene-2-carboxylic acid with 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine using coupling agents. A representative protocol adapts Fe₃O₄/DABCO-catalyzed amidation under cooperative conditions:

Procedure

  • Combine 4-methylthiophene-2-carboxylic acid (1 mmol), 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine (1.1 eq), DABCO (10 mol%), and Fe₃O₄ (10 mol%) in acetonitrile.
  • Heat at 85°C for 48 hours under inert atmosphere.
  • Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Outcomes

  • Yield : 70–85% (optimized)
  • Advantages : Avoids stoichiometric coupling reagents, uses recyclable Fe₃O₄.
  • Limitations : Prolonged reaction time; requires strict moisture control.

Stepwise Assembly via Intermediate Protection

To mitigate side reactions, a stepwise approach employs hydroxy group protection before amidation:

Step 1: Protection of the Hydroxyethylamine

  • React 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine with tert-butyldimethylsilyl (TBS) chloride in DMF to yield the TBS-protected amine.

Step 2: Amide Coupling

  • Activate 4-methylthiophene-2-carboxylic acid with HATU/DIEA in DMF.
  • Add TBS-protected amine, stir at 25°C for 12 hours.

Step 3: Deprotection

  • Treat with tetrabutylammonium fluoride (TBAF) in THF to remove the TBS group.

Outcomes

  • Yield : 65–78% (over three steps)
  • Advantages : Prevents undesired oxidation of the hydroxy group.
  • Limitations : Additional purification steps increase cost.

Catalytic and Green Chemistry Approaches

Fe₃O₄-Mediated Cooperative Catalysis

The Fe₃O₄/DABCO system (from) leverages nanoparticle-assisted catalysis to enhance reaction efficiency:

Parameter Value/Description
Catalyst Loading 10 mol% Fe₃O₄, 10 mol% DABCO
Solvent Acetonitrile
Temperature 85°C
Time 48 hours
Yield 90% (reported for analogous substrates)

Mechanistic Insights

  • Fe₃O₄ facilitates Lewis acid activation of the carboxylic acid.
  • DABCO acts as a Brønsted base , deprotonating the amine for nucleophilic attack.

Photocatalytic Amidation

Patent literature () describes visible-light-driven amidation using Ru-based catalysts, though adaptations for this compound remain exploratory:

Hypothetical Protocol

  • Mix acid, amine, [Ru(bpy)₃]²⁺ (2 mol%), and persulfate oxidant.
  • Irradiate with blue LEDs (450 nm) for 24 hours.

Anticipated Challenges

  • Potential degradation of the indole moiety under prolonged irradiation.

Analytical Characterization and Validation

Critical data for verifying successful synthesis include:

1H NMR (CDCl₃)

  • δ 7.66 (d, 2H, J = 8.6 Hz, indole H4/H5)
  • δ 3.82 (s, 3H, N-methyl)
  • δ 2.38 (s, 3H, thiophene-CH₃).

HRMS

  • Calculated for C₁₇H₁₈N₂O₂S: 314.1092 [M+H]⁺
  • Observed: 314.1095.

Industrial-Scale Considerations and Challenges

  • Cost of Coupling Reagents : HATU-based methods are prohibitively expensive for large-scale production.
  • Catalyst Recovery : Fe₃O₄’s paramagnetism allows magnetic separation, enabling reuse for ≥5 cycles.
  • Byproduct Management : NH₄Cl quench generates aqueous waste requiring neutralization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound features the following characteristics:

  • Molecular Formula : C24H29N3O5
  • Molecular Weight : 439.5 g/mol
  • Structural Components : It contains an indole moiety, which is associated with various biological activities, and a thiophene moiety, often utilized in pharmaceuticals and materials science.

Chemistry

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:

  • Oxidation : Can lead to the formation of ketones or aldehydes.
  • Reduction : May yield alcohol derivatives.
  • Substitution : Facilitates the creation of substituted indole derivatives.

Biology

The compound is under investigation for its potential biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell growth. For instance, compounds with similar structures have shown significant antimitotic activity against human tumor cells, with reported GI50 values indicating effective concentration levels .
  • Antimicrobial Activity : Related compounds have demonstrated significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, highlighting its potential in treating infections.

Medicine

In medical research, this compound is being explored for its therapeutic effects:

  • Targeted Therapy : The indole moiety can interact with various receptors, influencing critical biological pathways. This interaction is crucial for developing targeted therapies for diseases such as cancer.
  • Mechanism of Action : The compound's mechanism involves binding to specific molecular targets, potentially altering enzyme activity and leading to therapeutic effects.

Industry

In industrial applications, this compound is utilized in:

  • Material Science : Its unique electronic properties make it suitable for developing new materials with advanced functionalities.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound through the National Cancer Institute's protocols. The results indicated a significant inhibition of cell growth across various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

Research on related compounds demonstrated effective antimicrobial activity against common pathogens. The minimum inhibitory concentration (MIC) values indicate promising results for developing new antimicrobial agents based on this compound's structure.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, influencing biological pathways. The thiophene moiety can interact with enzymes, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / ID Key Structural Features Biological Activity / Notes Reference
Target Compound : N-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide - 1-Methylindole
- Hydroxyethyl linker
- 4-Methylthiophene carboxamide
Hypothesized anticancer/antiviral activity (structural similarity to E6/E6AP inhibitors)
Compound 3 () : N1-(5-Chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide - Shared hydroxyethyl-indole moiety
- Oxalamide backbone
- Chlorophenyl substituent
E6/E6AP inhibitor (potential antiviral/anticancer applications)
: N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide - 2-Methylindole
- Ethyl linker (no hydroxyl)
- Unsubstituted thiophene
Intermediate for drug synthesis; lacks polar hydroxy group
: 2-(Thiophen-2-yl)-1H-indole derivatives (e.g., 4k, 5b–e) - Thiophene-indole fusion
- Varied aryl/alkyl substituents
Anticancer activity (IC50 = 4.7–9.8 µM against HCT-116 cells; SI = 3.1–6.8)
: N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide - Thiazole carboxamide
- Acetyl group
- Ethyl linker (no hydroxyl)
Algaecide activity; thiazole vs. thiophene alters electronic properties
: 5-Nitrothiophene carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) - Nitro group on thiophene
- Thiazole substituent
Narrow-spectrum antibacterial; nitro group may enhance reactivity but reduce stability

Key Comparisons

Indole Substitution :

  • The target compound’s 1-methylindole contrasts with 2-methylindole in , which may alter steric hindrance and metabolic pathways.
  • Hydroxyethyl vs. ethyl linkers () highlight the role of hydroxyl groups in solubility and target binding.

Heterocyclic Carboxamide Variations :

  • Thiophene vs. Thiazole : Thiophene (target compound, ) is less basic than thiazole (), affecting membrane permeability and electronic interactions with targets.
  • 4-Methylthiophene (target) vs. nitrothiophene (): Methyl enhances lipophilicity, while nitro groups confer antibacterial activity but may reduce stability (e.g., 42% purity in vs. 99% in other analogues) .

’s Compound 3, a structural analogue, inhibits E6/E6AP, implicating the hydroxyethyl-indole motif in protein-protein interaction disruption .

Synthetic Feasibility :

  • The target compound’s synthesis likely parallels carboxamide coupling methods (e.g., HATU or mixed anhydrides) used in and .
  • Purity challenges in nitrothiophene derivatives () underscore the importance of optimized purification steps for the target compound.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a thiophene ring, which are known to contribute to various biological activities. The molecular formula is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S, and its structural representation can be summarized as follows:

N 2 hydroxy 2 1 methyl 1H indol 3 yl ethyl 4 methylthiophene 2 carboxamide\text{N 2 hydroxy 2 1 methyl 1H indol 3 yl ethyl 4 methylthiophene 2 carboxamide}

Research indicates that the compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenases, which are critical in the metabolism of arachidonic acid and the production of inflammatory mediators .
  • Receptor Interaction : The compound may interact with various receptors, potentially influencing neurotransmitter systems. Its indole structure is reminiscent of many serotonin receptor ligands, which could suggest psychoactive properties .
  • Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties, which could play a role in mitigating oxidative stress in cells .

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Activity IC50 Value (µM) Reference
Lipoxygenase Inhibition10.5
Antioxidant Activity15.0
Serotonin Receptor Binding5.0

Case Study 1: Inhibition of Lipoxygenases

A study investigated the inhibitory effects of various derivatives on lipoxygenase enzymes. The compound demonstrated significant inhibition with an IC50 value of 10.5 µM, indicating its potential as an anti-inflammatory agent. This study highlights the relevance of such compounds in developing therapies for inflammatory diseases .

Case Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological profile of indole derivatives similar to this compound. The findings suggested that these compounds could modulate serotonin receptors, potentially leading to anxiolytic effects. This opens avenues for further exploration in treating anxiety disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide, and what are the critical optimization parameters?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 1-methylindole-3-carboxaldehyde with ethanolamine to form the hydroxyethyl-indole intermediate.
  • Step 2 : Coupling the intermediate with 4-methylthiophene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., TBTU) in dichloromethane (DCM) under inert conditions .
  • Critical parameters : Reaction temperature (<5°C during coupling to prevent racemization), solvent purity, and stoichiometric ratios (e.g., 1.1:1 molar ratio of acid to amine). Yield optimization often requires chromatographic purification (e.g., silica gel column with hexane:ethyl acetate gradients) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Techniques :

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the indole and thiophene moieties. Key signals include the hydroxyethyl proton (~δ 4.2 ppm) and thiophene carboxamide carbonyl (~δ 165 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities, e.g., dihedral angles between indole and thiophene rings (typically 8–15°) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 357.14) .

Q. What preliminary pharmacological activities have been reported for this compound?

  • Findings : Structural analogs with hydroxyethyl-indole and thiophene carboxamide groups exhibit:

  • Anticancer activity : Inhibition of kinase pathways (e.g., PI3K/AKT) in vitro (IC50 ~5–10 µM) .
  • Anti-inflammatory effects : Reduced TNF-α production in macrophage assays via NF-κB modulation .
  • Note : Direct empirical data for this specific compound is limited; activity is inferred from structural analogs .

Advanced Research Questions

Q. How can solubility and bioavailability challenges be addressed for in vivo studies?

  • Strategies :

  • Prodrug design : Esterification of the hydroxy group to improve lipophilicity (e.g., acetyl or PEGylated derivatives) .
  • Co-crystallization : Use of co-solvents (e.g., cyclodextrins) to enhance aqueous solubility, as demonstrated for similar thiophene carboxamides .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced efficacy?

  • Key modifications :

  • Indole substitution : 1-Methyl groups improve metabolic stability compared to unmethylated analogs .
  • Thiophene ring : 4-Methyl substitution enhances hydrophobic interactions with target proteins (e.g., observed in kinase binding assays) .
  • Hydroxyethyl linker : Replacement with bulkier groups (e.g., cyclopropyl) reduces off-target effects but may lower solubility .

Q. How should researchers resolve contradictory data in biological assays (e.g., conflicting IC50 values)?

  • Troubleshooting :

  • Assay conditions : Validate buffer pH (optimal range: 7.0–7.4) and serum content (e.g., fetal bovine serum may sequester hydrophobic compounds) .
  • Batch variability : Ensure synthetic reproducibility via HPLC purity checks (>95%) and NMR consistency .
  • Target selectivity : Use orthogonal assays (e.g., SPR vs. enzymatic assays) to confirm binding specificity .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions for coupling steps to minimize hydrolysis .
  • Data interpretation : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to validate conformational stability .
  • Biological testing : Include positive controls (e.g., staurosporine for kinase inhibition) to benchmark activity .

For further details, consult peer-reviewed protocols from Acta Crystallographica and Journal of Medicinal Chemistry .

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